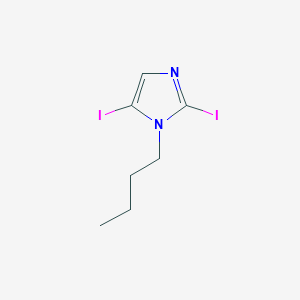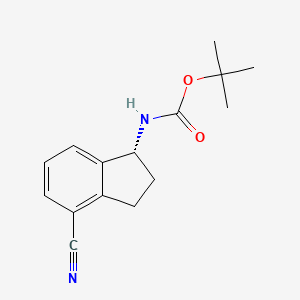![molecular formula C11H21Cl2N3 B1524996 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1311317-19-7](/img/structure/B1524996.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
Overview
Description
“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride” is a chemical compound . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are similar to the compound , has been carried out by the alkylation process of pyrazoles . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Chemical Reactions Analysis
The chemical reactions involving pyrazole-based compounds have been studied extensively. For instance, the in situ complexes of multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Scientific Research Applications
Pharmacological Applications and Environmental Exposure
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides : A study assessing the extent of environmental exposure to neurotoxic insecticides, including pyrethroids, in preschool children in South Australia, identified widespread exposure, underlining the importance of monitoring and regulating the use of these chemicals (Babina et al., 2012).
Receptor Occupancy of Nonpeptide Corticotropin-Releasing Factor 1 Antagonist : The study of DMP696, a CRF1 antagonist, showed its therapeutic potential by demonstrating dose-dependent receptor occupancy in the brain, linking pharmacological activity to behavioral efficacy (Li et al., 2003).
Metabolism and Disposition of Venetoclax in Humans : Research on Venetoclax, a B-cell lymphoma-2 inhibitor, detailed its metabolism and excretion, highlighting the pathways involved and the importance of understanding drug metabolism for therapeutic application (Liu et al., 2017).
Exposure to Pyrethroid Insecticides on Commercial Flights : A study investigated the exposure of flight attendants to pyrethroid insecticides, finding elevated urinary metabolite levels among those working on disinsected planes, indicating occupational exposure risks (Wei et al., 2012).
properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-9-7-10(2)14(13-9)8-11-3-5-12-6-4-11;;/h7,11-12H,3-6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPGAHNPECJAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)


![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)